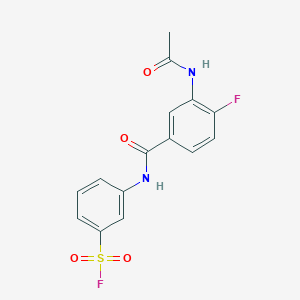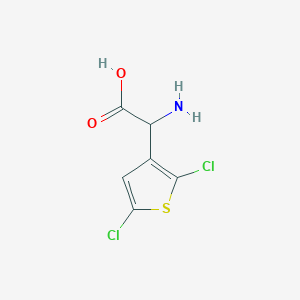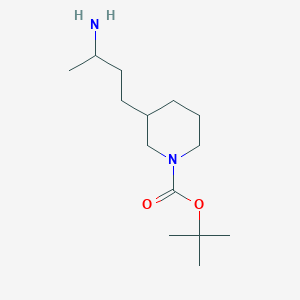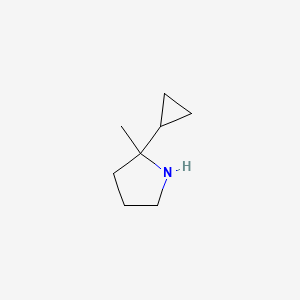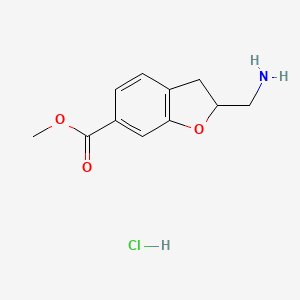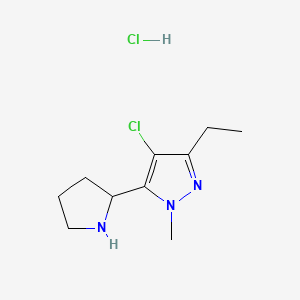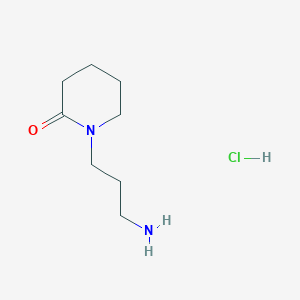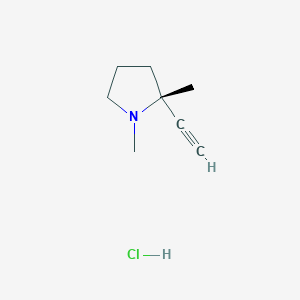
(2R)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is a heterocyclic organic compound that features a pyrrolidine ring substituted with ethynyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethynyl-1,2-dimethylamine with a suitable cyclizing agent. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
(2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of halogenated pyrrolidine compounds.
科学的研究の応用
(2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride exerts its effects involves interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness
(2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is unique due to the presence of both ethynyl and methyl groups on the pyrrolidine ring, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H14ClN |
|---|---|
分子量 |
159.65 g/mol |
IUPAC名 |
(2R)-2-ethynyl-1,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-4-8(2)6-5-7-9(8)3;/h1H,5-7H2,2-3H3;1H/t8-;/m0./s1 |
InChIキー |
BETSUEWWKOFJQX-QRPNPIFTSA-N |
異性体SMILES |
C[C@@]1(CCCN1C)C#C.Cl |
正規SMILES |
CC1(CCCN1C)C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


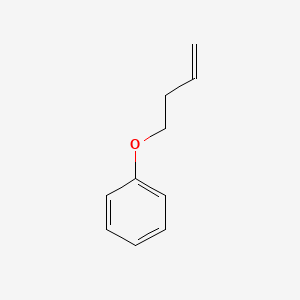
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
